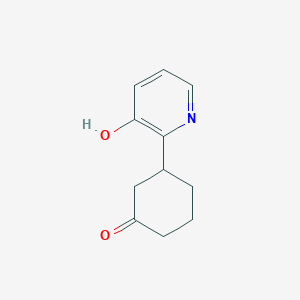

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Vue d'ensemble

Description

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C11H13NO2. It features a cyclohexanone ring substituted with a hydroxypyridinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-hydroxypyridine under specific conditions. One common method includes:

Condensation Reaction: Cyclohexanone is reacted with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Analyse Des Réactions Chimiques

Cycloaddition Reactions Involving Cyclohexanone Derivatives

Cyclohexanone derivatives, such as 1,3-cyclohexanedione, participate in acid-catalyzed formal (4+1) cycloadditions to form spiro decanes. For example:

-

Reactions with enones as C₄ reactants and cyclic 1,3-diketones as C₁ reactants yield spiro compounds 3 and 4 under optimized conditions (0.1 mol% CF₃SO₃H catalyst) .

-

Key observation : Lower concentrations of 1,3-cyclohexanedione accelerate reaction rates and reduce acid catalyst loadings .

Functionalization of Hydroxypyridine Derivatives

3-Hydroxypyridine derivatives, such as 3-hydroxypyridin-2-thione (3HPT), are employed as zinc-binding groups in catalytic systems:

-

Cu(I)-catalyzed Huisgen cycloaddition of azido-protected 3-hydroxypyridin-2-one with substituted phenylacetylenes yields triazolyl intermediates (e.g., 12a–g ) .

-

Subsequent treatment with Lawesson’s reagent and BBr₃ deprotection generates 3HPT compounds (e.g., 14a–g ) .

Base-Catalyzed Reactions

Base catalysts like DBU (1,8-diazabicycloundec-7-ene) facilitate reactions involving cyclohexanone derivatives:

-

In one-pot syntheses of tricyclic indolizines, DBU promotes Morita-Baylis-Hillman (MBH) adduct formation between 2-pyridinecarboxaldehydes and cyclohexenones .

-

Example : Reaction of 3-fluoro-2-pyridinecarboxaldehyde (2f ) with 2-cyclohexenone (3a ) yields tricyclic indolizine 5fa in moderate yields .

Oxidative and Reductive Transformations

Manganese complexes (e.g., CF₃SO₃⁻ salts) catalyze oxidative dehydrogenation of saturated ketones, enabling [3+3] annulation with β-enaminones to form pyridines .

-

Example : Oxidative dehydrogenation of cyclohexanone derivatives followed by annulation with β-enaminones yields 3-acylpyridines .

Reaction Optimization Insights

-

Catalyst efficiency : Acid loadings as low as 0.1 mol% CF₃SO₃H suffice for spirocycle formation when cyclic 1,3-diketone concentrations are minimized .

-

Solvent effects : Polar protic solvents (e.g., isopropyl alcohol) accelerate nucleophilic substitutions in hydroxypyridine-based systems .

Proposed Reaction Pathways for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

While direct data on this compound is absent, analogous reactions suggest plausible pathways:

| Reaction Type | Proposed Mechanism | Potential Products |

|---|---|---|

| Cycloaddition | Acid-catalyzed (4+1) cycloaddition with enones or dienophiles | Spirocyclic or fused bicyclic derivatives |

| Nucleophilic Addition | Reaction with electrophiles (e.g., aldehydes, ketones) via the hydroxyl or pyridine N | Functionalized adducts or heterocycles |

| Oxidative Coupling | Manganese-catalyzed dehydrogenation and annulation | Pyridine or indolizine derivatives |

Challenges and Limitations

Applications De Recherche Scientifique

Biochemical Applications

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one has been studied for its role as an organic buffer in biological and biochemical experiments. Its ability to maintain pH stability makes it useful in various assays where pH fluctuations could affect enzyme activity or cellular responses .

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications, particularly as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which could lead to applications in cancer treatment by altering cellular proliferation and apoptosis.

Anticancer Properties

Recent research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 15.0 | Significant cytotoxicity observed |

| HeLa (Cervical) | 20.0 | Moderate inhibition of cell growth |

In these studies, the compound was shown to enhance caspase-3 activity in breast cancer cells, indicating its potential as an apoptosis-inducing agent.

Breast Cancer Study

A focused study on MDA-MB-231 cells revealed that at a concentration of 1.0 µM, the compound caused morphological changes indicative of apoptosis. At higher concentrations (10 µM), significant increases in caspase-3 activity were observed, suggesting a robust mechanism for inducing programmed cell death.

Liver Cancer Evaluation

In HepG2 cells, the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. This study highlighted its potential as a therapeutic agent against liver cancer, warranting further investigation into its efficacy and safety profiles in vivo.

Mécanisme D'action

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypyridinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Hydroxypyridin-3-yl)cyclohexan-1-one

- 3-(4-Hydroxypyridin-2-yl)cyclohexan-1-one

- 3-(3-Hydroxyphenyl)cyclohexan-1-one

Uniqueness

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall stability .

Activité Biologique

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, a compound with notable biological properties, has been the subject of various studies exploring its potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound's structure, characterized by a hydroxypyridine moiety attached to a cyclohexanone ring, contributes to its biological activity. It has been identified as an inhibitor of specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can lead to alterations in cellular functions such as growth and apoptosis.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Growth and Apoptosis : The compound modulates gene expression related to cell proliferation and survival, showcasing potential in cancer therapy.

- Metabolic Pathways : It impacts metabolic pathways, affecting energy production and utilization within cells.

Molecular Mechanism

The primary mechanism of action involves the inhibition of enzyme activity. The compound binds to the active sites of kinases, preventing their normal function and leading to downstream effects on cellular processes. Additionally, it may interact with DNA and RNA, influencing gene expression and protein synthesis.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 15.0 | Significant cytotoxicity observed |

| HeLa (Cervical) | 20.0 | Moderate inhibition of cell growth |

These findings indicate promising anticancer properties, particularly in breast cancer cells where it enhances caspase-3 activity, suggesting its potential as an apoptosis-inducing agent.

Breast Cancer Study

A study on MDA-MB-231 cells revealed that at concentrations of 1.0 µM, the compound caused morphological changes indicative of apoptosis. At 10.0 µM, caspase-3 activity increased by 1.33–1.57 times compared to control groups, highlighting its role in inducing programmed cell death.

Liver Cancer Evaluation

In HepG2 cells, the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. This study underscored its potential as a therapeutic agent against liver cancer.

Types of Reactions

The biochemical properties of this compound allow it to participate in various chemical reactions:

- Oxidation : It can be oxidized to form derivatives that may exhibit enhanced biological activity.

- Reduction : Reduction reactions can yield different forms that might have distinct biological properties.

These reactions contribute to its versatility in medicinal chemistry and potential applications in drug development.

Propriétés

IUPAC Name |

3-(3-hydroxypyridin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZDFLZOPSRBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.